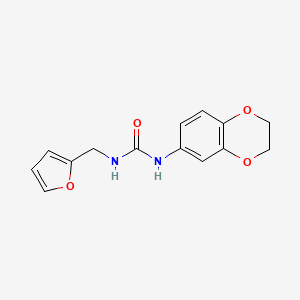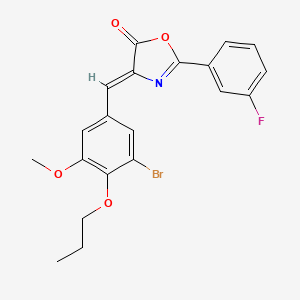![molecular formula C12H18N2OS B4656639 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)
1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine, also known as ETP-469, is a chemical compound that belongs to the piperazine family. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. ETP-469 has been the subject of extensive research due to its potential applications in various fields, including cancer therapy, neuroprotection, and inflammation.
Mécanisme D'action
1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage, and it catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair factors to the site of damage.
By inhibiting PARP activity, 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine prevents the formation of poly(ADP-ribose) chains and impairs the recruitment of DNA repair factors, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine particularly effective in tumors with defects in DNA repair mechanisms, as they are more reliant on PARP-mediated DNA repair.
Biochemical and Physiological Effects:
1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has been shown to have a potent inhibitory effect on PARP activity, with an IC50 value of 0.4 nM. It has also been shown to have good selectivity for PARP over other enzymes, such as tankyrase and PARP-2.
In animal models, 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in stroke, traumatic brain injury, and neurodegenerative disease models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has several advantages as a research tool, including its potent and selective inhibition of PARP, its ability to induce DNA damage and cell death, and its potential applications in cancer therapy and neuroprotection.
However, there are also some limitations to using 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine in lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. It may also have off-target effects that need to be carefully evaluated.
List of
Orientations Futures
1. Clinical trials of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine in cancer therapy, particularly in tumors with defects in DNA repair mechanisms.
2. Further studies of the pharmacokinetic and pharmacodynamic properties of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine, including its distribution, metabolism, and excretion.
3. Investigation of the potential applications of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine in neuroprotection and inflammation.
4. Development of new PARP inhibitors based on the structure of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine, with improved pharmacokinetic and pharmacodynamic properties.
5. Evaluation of the off-target effects of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine and the development of strategies to minimize these effects.
6. Investigation of the mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine.
7. Studies of the potential synergy between 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine and other cancer therapies, such as chemotherapy and radiotherapy.
8. Investigation of the potential applications of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine in other DNA repair-related disorders, such as Fanconi anemia and Ataxia-Telangiectasia.
9. Development of new methods for the synthesis and purification of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine, to improve the yield and purity of the final product.
10. Investigation of the potential applications of 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine in combination with immunotherapy, such as checkpoint inhibitors and CAR-T cell therapy.
Applications De Recherche Scientifique
1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has been extensively studied for its potential applications in cancer therapy. PARP inhibitors have been shown to be effective in treating tumors with defects in DNA repair mechanisms, such as those caused by mutations in the BRCA genes. 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has been shown to be a potent inhibitor of PARP, making it a promising candidate for cancer therapy.
In addition to its potential applications in cancer therapy, 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has also been studied for its neuroprotective effects. PARP activation has been implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. 1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine has been shown to reduce neuronal damage and improve functional outcomes in animal models of these disorders.
Propriétés
IUPAC Name |
(5-ethylthiophen-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-11-8-10(9-16-11)12(15)14-6-4-13(2)5-7-14/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQVEJDMKDFTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylthiophen-3-yl)(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4656564.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4656603.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)

![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)

![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)